molecular formula C54H91N3O7P+ B1197689 [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 91097-44-8

[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B1197689
CAS No.: 91097-44-8
M. Wt: 925.3 g/mol
InChI Key: IZYIRUVWNGAQBY-UHFFFAOYSA-N
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Description

[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound with a unique structure that combines acridine, phosphanyl, and hexadecanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the phosphanyl group and the hexadecanoate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be employed in imaging studies to visualize cellular structures and processes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific cellular pathways.

Industry

In industrial applications, [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, affecting its structure and function. The phosphanyl group can participate in phosphorylation reactions, influencing various cellular pathways. These interactions can modulate biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3,6-bis(dimethylamino)-10-acridinyl)ethyl-(2,3-di-O-palmitoylglycero)phosphate: This compound shares structural similarities with [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, particularly in the acridine and phosphanyl moieties.

    Bis(2-ethylhexyl) terephthalate: Although structurally different, this compound is used in similar industrial applications, such as the development of advanced materials.

Uniqueness

The uniqueness of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

91097-44-8

Molecular Formula

C54H91N3O7P+

Molecular Weight

925.3 g/mol

IUPAC Name

[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C54H91N3O7P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(58)61-44-50(64-54(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)45-63-65(60)62-40-39-57-51-42-48(55(3)4)37-35-46(51)41-47-36-38-49(56(5)6)43-52(47)57/h35-38,41-43,50,60H,7-34,39-40,44-45H2,1-6H3/q+1

InChI Key

IZYIRUVWNGAQBY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(O)OCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(O)OCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

2-(3,6-bis(dimethylamino)-10-acridinyl)ethyl-(2,3-di-O-palmitoylglycero)phosphate
DPPAO

Origin of Product

United States

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